Home > Products > Screening Compounds P126686 > N-((6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl)methyl)-4-phenylbutanamide
N-((6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl)methyl)-4-phenylbutanamide - 1797974-65-2

N-((6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl)methyl)-4-phenylbutanamide

Catalog Number: EVT-2499271
CAS Number: 1797974-65-2
Molecular Formula: C20H26N4O
Molecular Weight: 338.455
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Compound 1: 3-[(Dimethylamino)methyl]-6-methoxy-2-methyl-4-phenylisoquinolin-1(2H)-one (ISQ-1) []

  • Compound Description: ISQ-1 is an isoquinolinone derivative that acts as a potent and selective blocker of the Kv1.5 channel, which underlies the ultrarapid delayed rectifier current (IKur). This current plays a role in atrial fibrillation (AF). In preclinical studies, ISQ-1 has demonstrated effectiveness in terminating AF in dogs with heart failure. []

Compound 2: 7-Isopropoxy-2-(1-methyl-2-oxabicyclo[2.1.1]hexan-4-yl)-N-(6-methylpyrazolo[1,5-a]pyrimidin-3-yl)imidazo[1,2-a]pyrimidine-6-carboxamide (BIO-7488) []

  • Compound Description: BIO-7488 is a potent, selective, and CNS-penetrant inhibitor of Interleukin receptor-associated kinase 4 (IRAK4), a key signaling molecule in the innate immune system. BIO-7488 is being investigated for treating neuroinflammation, particularly in conditions like stroke and traumatic brain injury. []

Compound 3: 6-Amino-3-methyl-5-nitroso-2-(pyrrolidin-1-yl)pyrimidin-4(3H)-one monohydrate []

  • Compound Description: This compound is a pyrimidinone derivative that forms hydrogen-bonded ribbons in its crystal structure. The presence of the nitroso group and the pyrrolidine substituent significantly influences the electronic structure and intermolecular interactions of the molecule. []

Compound 4: 6-Amino-2-dimethylamino-3-methyl-5-nitrosopyrimidin-4(3H)-one monohydrate []

    Compound 5: 3-(2,6-dichloro-3,5-dimethoxy-phenyl)-1-{6-[4-(4-ethyl-piperazin-1-yl)-phenylamino]-pyrimidin-4-yl}-1-methyl-urea (NVP-BGJ398) []

    • Compound Description: NVP-BGJ398 is a potent and selective inhibitor of the fibroblast growth factor receptor (FGFR) family of receptor tyrosine kinases (RTKs), specifically FGFR1, FGFR2, and FGFR3. It has shown significant antitumor activity in preclinical models, particularly against bladder cancer xenografts with FGFR3 overexpression. []

    **Compound 6: (1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)(4-((2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)amino)piperidin-1-yl)methanone ** []

    • Compound Description: The paper describes the crystal structure of this compound, determined through X-ray diffraction analysis. The structural information elucidates the spatial arrangement of atoms and the bonding patterns within the molecule. []

    Compound 7: N-(6-methyl-2-nitrophenyl-1,2,3,4-tetrahydroquinolin-4-yl)pyrrolidin-2-ones []

    • Compound Description: This group of compounds represents a series of tetrahydroquinoline derivatives synthesized via a BiCl3-catalyzed imino Diels-Alder cycloaddition reaction. These compounds were characterized using spectroscopic methods, including NMR and X-ray diffraction, to confirm their structures and analyze their properties. []

    **Compound 8: TG100435 ([7-(2,6-Dichloro-phenyl)-5-methyl-benzo[1,2,4]triazin-3-yl]-[4-(2-pyrrolidin-1-yl-ethoxy)-phenyl]-amine) ** []

    • Compound Description: TG100435 is a multitargeted, orally active protein tyrosine kinase inhibitor. This compound exhibits inhibitory activity against various tyrosine kinases, including Src, Lyn, Abl, Yes, Lck, and EphB4. TG100435 is metabolized primarily by flavin-containing monooxygenases to its active N-oxide metabolite, TG100855. []

    Compound 9: TG100855 ([7-(2,6-Dichloro-phenyl)-5-methyl- benzo[1,2,4]triazin-3-yl]-{4-[2-(1-oxy-pyrrolidin-1-yl)-ethoxy]-phenyl}-amine) []

    • Compound Description: TG100855 is the major active metabolite of TG100435, a protein tyrosine kinase inhibitor. It is formed via N-oxidation of the pyrrolidine ring in TG100435 and exhibits greater potency compared to its parent compound. []

    Compound 10: Ethyl 3-(4-Chlorophenyl)-3,4-dihydro-6-methyl-4-oxo-2-(pyrrolidin-1-yl)furo[2,3-d]pyrimidine-5-carboxylate []

    • Compound Description: This compound is a furo[2,3-d]pyrimidine derivative whose crystal structure, elucidated by X-ray diffraction, reveals two crystallographically independent molecules in the asymmetric unit. []

    **Compound 11: 2-[(E)-2-(7-Fluoro-3-methylquinoxalin-2-yl)vinyl]-6-pyrrolidin-1-yl-N-(tetrahydro-2H-pyran-4-yl)pyrimidin-4-amine Hydrochloride ** []

    • Compound Description: This compound, a hydrochloride salt, acts as a highly selective inhibitor of phosphodiesterase 10A (PDE10A), an enzyme involved in regulating intracellular signaling pathways in the brain, particularly in the striatum. []

    Compound 12: 4-Fluoro-N-methyl-N-(4-(6-(methylamino)pyrimidin-4-yl)thiazol-2-yl)benzamide (FIMX) []

    • Compound Description: FIMX is a promising PET radioligand designed for imaging human brain metabotropic glutamate receptor 1 (mGluR1). It shows favorable properties for this purpose, including high brain radioactivity uptake, specific and reversible binding to mGluR1, and suitable kinetic profile. []

    Compound 13: N-[4-[6-(isopropylamino)pyrimidin-4-yl]-1,3-thiazol-2-yl]-N-methyl-4-[11C]methylbenzamide []

    • Compound Description: This compound, radiolabeled with carbon-11, serves as a PET ligand for imaging and quantitative analysis of the metabotropic glutamate 1 (mGlu1) receptor in the brain, particularly in monkeys. It exhibits high brain uptake, a suitable kinetic profile for quantitative analysis, and high in vivo specific binding to mGlu1. []

    Compound 14: 4-Methyl-2,6-bis(pyrrolidin-1-yl)pyrimidine []

    • Compound Description: This compound is a pyrimidine derivative with two pyrrolidine substituents. Its crystal structure reveals a nearly planar molecule forming inversion-related dimers through C—H⋯N hydrogen bonds. []

    Compound 15: N-(1-Methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl)-5-((6- ((methylamino)methyl)pyrimidin-4-yl)oxy)-1H-indole-1-carboxamide (Acrizanib) []

    • Compound Description: Acrizanib is a small-molecule inhibitor of vascular endothelial growth factor receptor 2 (VEGFR-2) designed for topical ocular delivery. It demonstrates potency and efficacy in rodent models of choroidal neovascularization, making it a potential therapy for neovascular age-related macular degeneration. []

    Compound 16: 6-[(3S,4S)-4-Methyl-1-(pyrimidin-2-ylmethyl)pyrrolidin-3-yl]-1-(tetrahydro-2H-pyran-4-yl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one (PF-04447943) []

    • Compound Description: PF-04447943 is a selective and brain-penetrant inhibitor of phosphodiesterase 9A (PDE9A). Developed through a combination of parallel synthetic chemistry and structure-based drug design, PF-04447943 has demonstrated procognitive activity in rodent models and is currently under investigation in clinical trials for treating cognitive disorders. []

    Compound 17: 5-chloro-2,6-dimethyl-N-(1-(2-(p-tolyl)thiazol-4-yl)ethyl)pyrimidin-4-amine []

      Compound 18: 5-chloro-N-(1-((3-chloropyridin-2-yl)oxy)propan-2-yl)-6-(difluoromethyl)pyrimidin-4-amine (HNPC-A9229) []

      • Compound Description: HNPC-A9229 is a novel fungicide discovered through optimization efforts based on a pyrimidin-4-amine scaffold. It exhibits superior fungicidal activity against various plant pathogens compared to existing commercial fungicides. Importantly, HNPC-A9229 demonstrates low toxicity to rats, addressing the safety concerns associated with earlier lead compounds in its class. []

      Compound 19: 2-Alkylamino-3-( 4-fluorophenyl )-5-methyl-6-( 1H-1,2,4-triazol-1-yl )-thieno [2,3-d]pyrimidin-4( 3H)-ones []

      • Compound Description: This group of compounds represents a series of thieno[2,3-d]pyrimidin-4(3H)-ones designed and synthesized to investigate their bactericidal activity, particularly against crop pathogens. The incorporation of a fluorine atom aimed to enhance their biological activity. []

      Compound 20: 4-methyl-N-[3-(4-methylimidazol-1-yl)-5-trifluoromethylphenyl]-3-(4-pyridin-3-ylpyrimidin-2-ylamino)benzamide []

      • Compound Description: This compound is a pyrimidine derivative that has been investigated for its potential therapeutic properties. The presence of multiple heterocyclic rings, including pyrimidine, imidazole, and pyridine, suggests potential biological activity. []

      Compound 21: N-{2-[(2-chlorothieno[3,2-d]pyrimidin-4-yl)amino]ethyl}-3-methoxybenzamide []

      • Compound Description: This compound is a thienopyrimidine derivative investigated for its antiproliferative activity. It exhibits promising inhibitory effects against various cancer cell lines, including HT-29 (colon cancer), A549 (lung adenocarcinoma), and MKN45 (gastric cancer). []

      Compound 22: BAY 41-2272 [5-Cyclopropyl-2-[1-(2-fluoro-benzyl)-1H-pyrazolo[3,4-b]pyridine-3-yl]pyrimidin-4-ylamine] []

      • Compound Description: BAY 41-2272 is a soluble guanylyl cyclase (sGC) activator with nitric oxide (NO)-independent vasodilatory effects. This compound induces relaxation in ovine pulmonary artery through a mechanism involving sGC activation and stimulation of the sodium pump. []

      Compound 23: Ethyl 2-[4-(methylsulfanyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]acetate []

      • Compound Description: This compound is a pyrazolo[3,4-d]pyrimidine derivative whose crystal structure has been determined. The analysis of its crystal packing, elucidated through Hirshfeld surface analysis, provides insights into the intermolecular interactions, such as hydrogen bonds and π-stacking, that govern its solid-state arrangement. []

      Compound 24: 4-(1-benzyl-5-methyl-1H-1,2,3-triazol-4-yl)-6-(3-methoxyphenyl)pyrimidin-2-amine []

      • Compound Description: This compound combines triazole and pyrimidine rings in its structure. It has been synthesized and characterized using various techniques, including X-ray crystallography and DFT calculations, to understand its structure and potential applications. []

      Compound 25: N-[4-[2-(amino-3,4-dihydro-4-oxo-7H-pyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoyl]-L-glutamic acid (LY231514) []

      • Compound Description: LY231514 is a known dual inhibitor of thymidylate synthase (TS) and dihydrofolate reductase (DHFR), both of which are critical enzymes involved in nucleotide biosynthesis. As such, LY231514 has been investigated as a potential antitumor agent. []

      Compound 26: N-[2-amino-4-ethyl[(pyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoyl]-l-glutamic acid []

      • Compound Description: This compound, a novel analog of LY231514, was designed as a potent dual inhibitor of thymidylate synthase (TS) and dihydrofolate reductase (DHFR) with potential as an antitumor agent. It exhibited potent inhibition against E. coli TS and showed nanomolar GI50 values against multiple human tumor cell lines. []

      **Compound 27: N-[2-amino-4-ethyl-6-methyl[(pyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoyl]-l-glutamic acid ** []

      • Compound Description: This compound, another novel analog of LY231514, was designed and synthesized as a potential dual inhibitor of thymidylate synthase (TS) and dihydrofolate reductase (DHFR) and as an antitumor agent. It displayed enhanced potency against E. coli TS compared to LY231514 but was inactive against human DHFR. []

      Compound 28: (E)-3-(4-(((1-(7H-pyrrolo[2,3‐d]pyrimidin‐4‐yl)piperidin‐4‐yl)amino)methyl)phenyl)-N‐hydroxyacrylamide (B3) []

      • Compound Description: Compound B3 is a potent histone deacetylase (HDAC) inhibitor, showing activity against HDACs 1, 2, 3, 6, and 8. It exhibits antiproliferative effects against several tumor cell lines, likely through the induction of G0/G1-phase cell cycle arrest and apoptosis. []

      Compound 29: (2‐methylsulfanyl‐4‐oxo‐6‐phenyl‐4h‐pyrimidin‐3‐yl)‐acetic acid methyl ester []

      • Compound Description: This compound is a pyrimidine derivative used as a starting material in various chemical reactions to synthesize a range of substituted pyrimidine derivatives. Its reactivity with nucleophiles, such as hydrazine hydrate and benzylamine, highlights its versatility in constructing more complex heterocyclic systems. []

      Compound 30: (4-methoxy or 4,8-dimethoxy)-3-methyl-N-(6-oxo-2-thioxo-1,2,3, 6-tetrahydro- pyrimidin-4-yl) benzo [1,2-b: 5, 4-b’] difuran-2-carboxamide []

      • Compound Description: These compounds represent a class of benzodifuran derivatives synthesized and evaluated for their potential as anti-inflammatory and analgesic agents. They act as cyclooxygenase-2 (COX-2) inhibitors and show promising activity in reducing inflammation and pain. []

      Compound 31: 2-(ethylamino)-1-phenylhexan-1-one (N-ethylhexedrone) []

      • Compound Description: N-ethylhexedrone belongs to the class of synthetic cathinones, which are known for their stimulant and psychoactive effects. This compound has been identified and characterized using various analytical techniques, including UHPLC-QTOF-MS, GC-MS, and NMR spectroscopy. []

      Compound 32: 1-(4-chlorophenyl)-2-(methylamino)pentan-1-one (4-Cl-pentedrone) []

      • Compound Description: 4-Cl-pentedrone is a synthetic cathinone with stimulant properties. Like other synthetic cathinones, it has emerged as a new psychoactive substance (NPS) and poses potential risks to public health. Its analytical characterization is crucial for forensic identification. []

      Compound 33: 1-(4-chlorophenyl)-2-(ethylamino)pentan-1-one (4-Cl-α-EAPP) []

      • Compound Description: 4-Cl-α-EAPP belongs to the group of synthetic cathinones, known for their psychoactive effects. The identification and characterization of such novel psychoactive substances are crucial for forensic analysis and understanding their potential risks. []

      Compound 34: 1-(3,4-methylenedioxyphenyl)-2-propylaminopropan-1-one (propylone) []

      • Compound Description: Propylone is a synthetic cathinone that has emerged as a new psychoactive substance (NPS). Like other cathinones, propylone can have stimulant-like effects. []

      Compound 35: 1-(3,4-methylenedioxyphenyl)-2-ethylaminopentan-1-one (N-ethylnorpentylone) []

      • Compound Description: N-ethylnorpentylone belongs to the synthetic cathinone class, known for its psychoactive effects. It is considered a new psychoactive substance (NPS) and its emergence raises concerns about potential health risks. []

      Compound 36: 1-(6-methoxy-3,4-methylenedioxyphenyl)-2-methylaminopropan-1-one (6-MeO-bk-MDMA) []

      • Compound Description: 6-MeO-bk-MDMA is a synthetic cathinone that has been detected as a new psychoactive substance (NPS). This compound requires further investigation to understand its pharmacological properties and potential risks fully. []

      Compound 37: 4-methyl-1-phenyl-2-(pyrrolidin-1-yl)pentan-1-one (α-PiHP) []

      • Compound Description: α-PiHP is a synthetic cathinone identified as a new psychoactive substance (NPS). Like other cathinones, it is likely to have stimulant-like effects. Analytical characterization of such compounds is crucial for forensic purposes and for understanding their potential impact on human health. []

      Compound 38: 1-(4-chlorophenyl)-2-(pyrrolidin-1-yl)hexan-1-one (4-Cl-α-PHP) []

      • Compound Description: 4-Cl-α-PHP is a synthetic cathinone that has been identified as a new psychoactive substance (NPS). It is essential to characterize such novel substances analytically to aid in forensic investigations and assess potential health risks. []
      Classification

      N-((6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl)methyl)-4-phenylbutanamide is classified as a synthetic organic compound. Its molecular formula is C20H26N4OC_{20}H_{26}N_{4}O, with a molecular weight of approximately 338.455 g/mol. The compound features a pyrimidine ring substituted with a pyrrolidine group and a phenylbutanamide moiety, which contributes to its distinct chemical properties.

      Synthesis Analysis

      The synthesis of N-((6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl)methyl)-4-phenylbutanamide typically involves multiple steps:

      1. Starting Materials: The synthesis often begins with 6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4(3H)-one.
      2. Reagents and Conditions:
        • The initial step may involve the reaction of the starting material with methyl chloroacetate.
        • This is followed by hydrazinolysis to yield an intermediate compound, specifically 2-((6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl)oxy)acetohydrazide.
      3. Optimization: Industrial production may utilize advanced techniques such as continuous flow reactors and purification methods like recrystallization and chromatography to enhance yield and purity.
      Chemical Reactions Analysis

      N-((6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl)methyl)-4-phenybutanamide can participate in several types of chemical reactions:

      1. Oxidation: The compound can be oxidized using agents such as potassium permanganate or hydrogen peroxide to yield corresponding carboxylic acids.
      2. Reduction: Reduction reactions can be performed using lithium aluminum hydride or sodium borohydride to produce alcohols or amines.
      3. Substitution Reactions: It can undergo nucleophilic substitution at the pyrimidine ring when treated with nucleophiles like amines or thiols in the presence of bases such as sodium hydroxide.

      These reactions illustrate the versatility of the compound in synthetic organic chemistry.

      Mechanism of Action

      The mechanism of action of N-((6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4 yl)methyl)-4-phenybutanamide involves its interaction with specific biological targets:

      Understanding these mechanisms is crucial for developing therapeutic applications.

      Physical and Chemical Properties Analysis

      The physical and chemical properties of N -((6-methyl -2-(pyrrolidin -1 -yl)pyrimidin -4 -yl)methyl) -4 -phenylbutanamide include:

      PropertyValue
      Molecular FormulaC20H26N4OC_{20}H_{26}N_{4}O
      Molecular Weight338.455\g/mol
      PurityTypically \geq 95\%
      SolubilitySoluble in organic solvents

      These properties are essential for understanding the compound's behavior in various environments and its suitability for different applications.

      Applications

      N -((6-methyl -2-(pyrrolidin -1 -yl)pyrimidin -4 -yl)methyl) -4 -phenylbutanamide has potential applications in several scientific fields:

      1. Pharmaceutical Research: Due to its unique structure and biological activity, this compound may serve as a lead in drug development targeting specific diseases or conditions.
      2. Biochemical Studies: It can be utilized in studies examining enzyme interactions or receptor binding mechanisms.
      3. Synthetic Chemistry: The compound's ability to undergo various chemical reactions makes it valuable for synthesizing other complex molecules or derivatives .

      Properties

      CAS Number

      1797974-65-2

      Product Name

      N-((6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl)methyl)-4-phenylbutanamide

      IUPAC Name

      N-[(6-methyl-2-pyrrolidin-1-ylpyrimidin-4-yl)methyl]-4-phenylbutanamide

      Molecular Formula

      C20H26N4O

      Molecular Weight

      338.455

      InChI

      InChI=1S/C20H26N4O/c1-16-14-18(23-20(22-16)24-12-5-6-13-24)15-21-19(25)11-7-10-17-8-3-2-4-9-17/h2-4,8-9,14H,5-7,10-13,15H2,1H3,(H,21,25)

      InChI Key

      FKGUWHUVPYJGQU-UHFFFAOYSA-N

      SMILES

      CC1=CC(=NC(=N1)N2CCCC2)CNC(=O)CCCC3=CC=CC=C3

      Solubility

      not available

      Product FAQ

      Q1: How Can I Obtain a Quote for a Product I'm Interested In?
      • To receive a quotation, send us an inquiry about the desired product.
      • The quote will cover pack size options, pricing, and availability details.
      • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
      • Quotations are valid for 30 days, unless specified otherwise.
      Q2: What Are the Payment Terms for Ordering Products?
      • New customers generally require full prepayment.
      • NET 30 payment terms can be arranged for customers with established credit.
      • Contact our customer service to set up a credit account for NET 30 terms.
      • We accept purchase orders (POs) from universities, research institutions, and government agencies.
      Q3: Which Payment Methods Are Accepted?
      • Preferred methods include bank transfers (ACH/wire) and credit cards.
      • Request a proforma invoice for bank transfer details.
      • For credit card payments, ask sales representatives for a secure payment link.
      • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
      Q4: How Do I Place and Confirm an Order?
      • Orders are confirmed upon receiving official order requests.
      • Provide full prepayment or submit purchase orders for credit account customers.
      • Send purchase orders to sales@EVITACHEM.com.
      • A confirmation email with estimated shipping date follows processing.
      Q5: What's the Shipping and Delivery Process Like?
      • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
      • You can use your FedEx account; specify this on the purchase order or inform customer service.
      • Customers are responsible for customs duties and taxes on international shipments.
      Q6: How Can I Get Assistance During the Ordering Process?
      • Reach out to our customer service representatives at sales@EVITACHEM.com.
      • For ongoing order updates or questions, continue using the same email.
      • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

      Quick Inquiry

       Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.